



Intoplicine Dimesylate: A Comprehensive Overview of its Pharmacokinetics and Therapeutic Action

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Compound of Interest		
Compound Name:	Intoplicine dimesylate	
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Application Notes

Intoplicine dimesylate (RP 60475; NSC 645008) is a novel antineoplastic agent belonging to the 7H-benzo[e]pyrido[4,3-b]indole class of compounds.[1][2] Its primary mechanism of action involves the dual inhibition of two essential enzymes involved in DNA replication and repair: topoisomerase I and topoisomerase II.[3][4] By stabilizing the transient "cleavable complex" formed between these enzymes and DNA, intoplicine induces DNA strand breaks, ultimately leading to cancer cell death.[2] Clinical investigations have primarily focused on its potential in treating various solid tumors.[1][2][5]

Pharmacokinetic studies from Phase I clinical trials have revealed that intoplicine exhibits a multi-phasic plasma concentration decay, typically bi- or triphasic.[1] A notable characteristic of intoplicine is its significant partitioning into red blood cells, which act as a substantial drug reservoir.[1][2] This leads to a considerably longer terminal half-life in whole blood compared to plasma. The pharmacokinetic profile of intoplicine has been shown to be linear across the dose ranges studied in early clinical trials, with both the maximum plasma concentration (Cmax) and the area under the plasma concentration versus time curve (AUC) increasing proportionally with the dose.[1][2]

Pharmacokinetic Data



The following tables summarize the key pharmacokinetic parameters of **intoplicine dimesylate** as determined in Phase I clinical trials.

Table 1: Pharmacokinetic Parameters of Intoplicine in Plasma[1]

Parameter	Value (Mean ± SEM)
Half-life α (t½ α)	0.04 ± 0.004 h
Half-life β (t½β)	0.61 ± 0.13 h
Terminal Half-life (t½γ)	19.4 ± 4.0 h
Mean Residence Time (MRT)	11.3 ± 2.4 h
Total Plasma Clearance (CL)	74 ± 5 L/h
Volume of Distribution β (Vβ)	1982 ± 477 L
Volume of Distribution at Steady State (Vss)	802 ± 188 L

Data from a study with intoplicine administered as a 1-hour intravenous infusion at doses ranging from 12 to 360 mg/m².

Table 2: Pharmacokinetic Parameters of Intoplicine in Whole Blood[1]

Parameter	Value (Mean ± SEM)
Half-life α (t½ α)	0.04 ± 0.01 h
Half-life β (t½β)	0.94 ± 0.22 h
Terminal Half-life (t½γ)	57.1 ± 6.6 h
Mean Residence Time (MRT)	82.2 ± 9.9 h
Total Blood Clearance (CL)	18 ± 3 L/h
Volume of Distribution β (V β)	1188 ± 147 L
Volume of Distribution at Steady State (Vss)	1163 ± 138 L



Data from the same study as Table 1, highlighting the prolonged half-life in whole blood.

Table 3: Pharmacokinetics with 24-hour Infusion[5]

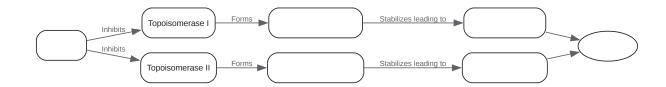
Parameter	Value (Mean)
Terminal Half-life	115 h

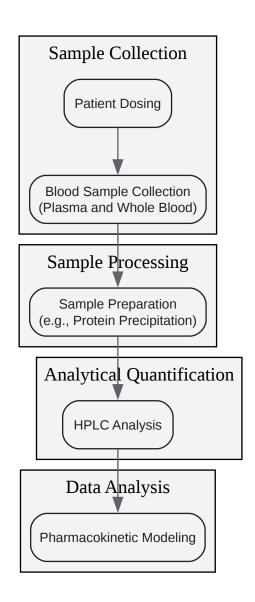
This protracted terminal half-life was observed in a Phase I study where intoplicine was administered as a 24-hour continuous infusion.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of intoplicine and a general workflow for its pharmacokinetic analysis.







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